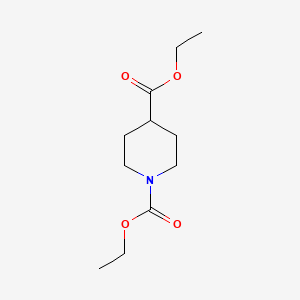
1,4-Piperidinedicarboxylic acid 1,4-diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Piperidinedicarboxylic acid 1,4-diethyl ester is a chemical compound belonging to the piperidine family, which is a class of heterocyclic organic compounds. Piperidines are known for their significant roles in medicinal, synthetic, and bio-organic chemistry. This compound is characterized by its piperidine ring structure with two carboxylic acid ester groups at the 1 and 4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-1,4-dicarboxylic acid diethyl ester typically involves the reaction of piperidine with diethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the esterification process.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically heated under reflux, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Piperidinedicarboxylic acid 1,4-diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form piperidine-1,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Piperidine-1,4-dicarboxylic acid.
Reduction: Piperidine-1,4-dicarbinol.
Substitution: Various piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Piperidinedicarboxylic acid 1,4-diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting neurological disorders and cardiovascular diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of piperidine-1,4-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active piperidine-1,4-dicarboxylic acid, which can then interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Piperidine-3,4-dicarboxylic acid diethyl ester
- Piperidine-2,6-dicarboxylic acid diethyl ester
- Pyridine-3,4-dicarboxylic acid diethyl ester
Comparison: 1,4-Piperidinedicarboxylic acid 1,4-diethyl ester is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H19NO4 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
diethyl piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C11H19NO4/c1-3-15-10(13)9-5-7-12(8-6-9)11(14)16-4-2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
HTGQADRJVAFFPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCN(CC1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride](/img/structure/B8813031.png)
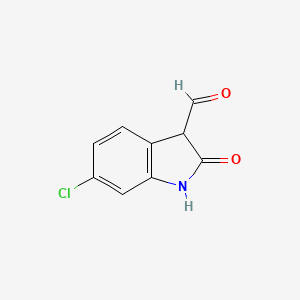
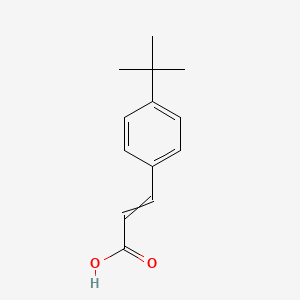
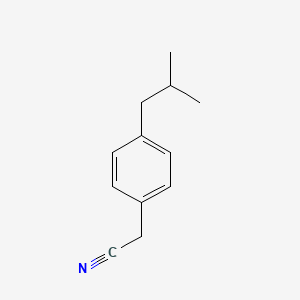
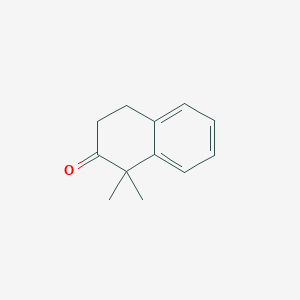
![6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8813078.png)
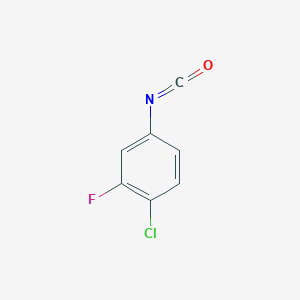
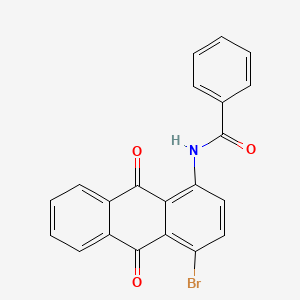
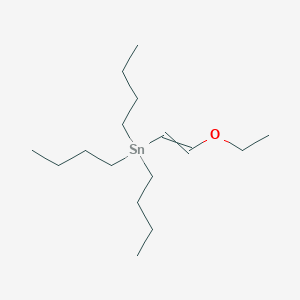
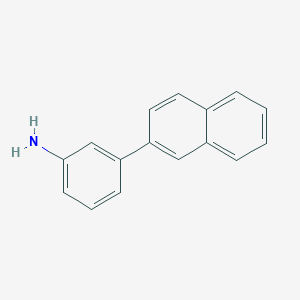
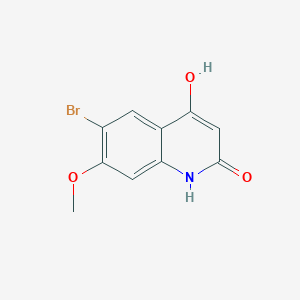

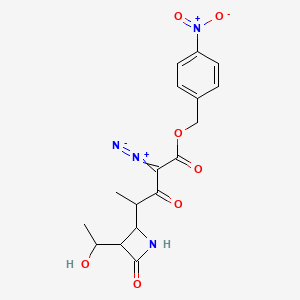
![3,6,6,9-Tetramethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B8813118.png)
